molecular formula C7H14ClNO3 B6161773 methyl 5-imino-5-methoxypentanoate hydrochloride CAS No. 2512198-45-5

methyl 5-imino-5-methoxypentanoate hydrochloride

Cat. No. B6161773
CAS RN: 2512198-45-5
M. Wt: 195.6
InChI Key:
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Description

Methyl 5-imino-5-methoxypentanoate hydrochloride, or MIMP, is a synthetic compound that has been used in scientific research for a variety of applications. MIMP is a derivative of the amino acid valine and is commonly used as a reagent in organic synthesis. It has been used in the synthesis of a number of different compounds and has been found to have a wide range of biochemical and physiological effects.

Scientific Research Applications

MIMP has been used in a number of different scientific research applications. It has been used as a reagent in organic synthesis, as a catalyst for the synthesis of various compounds, and as a tool for studying biochemical and physiological processes. MIMP has also been used in the study of enzyme-catalyzed reactions, in the study of drug metabolism, and in the study of cell signaling pathways.

Mechanism of Action

MIMP acts as a substrate for a number of enzymes, including those involved in the synthesis of various compounds. It also acts as an inhibitor of certain enzymes, such as those involved in drug metabolism. In addition, MIMP has been found to interact with certain receptors, such as the dopamine receptor, and to modulate their activity.
Biochemical and Physiological Effects
MIMP has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of a number of enzymes involved in drug metabolism, as well as to modulate the activity of certain receptors. In addition, MIMP has been found to have an effect on the synthesis of certain compounds, as well as on the activity of certain cell signaling pathways.

Advantages and Limitations for Lab Experiments

MIMP has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of MIMP is that it is relatively easy to synthesize, and it is relatively stable in aqueous solutions. In addition, MIMP is relatively non-toxic and has a low environmental impact. However, there are some limitations to MIMP, such as its low solubility in organic solvents and its low reactivity with some compounds.

Future Directions

MIMP has a number of potential future directions. One potential direction is the development of new methods for the synthesis of MIMP and its derivatives. Another potential direction is the exploration of its potential applications in drug discovery and development. In addition, further research into its biochemical and physiological effects could lead to new insights into the mechanism of action of various drugs. Finally, further research into the use of MIMP in cell signaling pathways could lead to new therapeutic strategies for a variety of diseases.

Synthesis Methods

MIMP is synthesized from the amino acid valine, which is converted to the keto acid via an oxidative decarboxylation reaction. The keto acid is then reacted with methoxypentanoic acid in the presence of an acid catalyst to form MIMP. The reaction is carried out in an aqueous medium at temperatures between 40-60°C and the reaction is complete within 1-2 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 5-imino-5-methoxypentanoate hydrochloride involves the reaction of methyl 5-amino-5-methoxypentanoate with hydrochloric acid.", "Starting Materials": [ "Methyl 5-amino-5-methoxypentanoate", "Hydrochloric acid" ], "Reaction": [ "Add methyl 5-amino-5-methoxypentanoate to a reaction flask", "Slowly add hydrochloric acid to the reaction flask while stirring", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold water and dry in a vacuum oven", "Obtain methyl 5-imino-5-methoxypentanoate hydrochloride as a white solid" ] }

CAS RN

2512198-45-5

Molecular Formula

C7H14ClNO3

Molecular Weight

195.6

Purity

95

Origin of Product

United States

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